Ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate
Description
Ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with bromine at position 5, methoxy at position 6, and an ethyl ester at position 3. This structure combines electron-withdrawing (bromo) and electron-donating (methoxy) groups, which influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C12H11BrO3S |
|---|---|
Molecular Weight |
315.18 g/mol |
IUPAC Name |
ethyl 5-bromo-6-methoxy-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C12H11BrO3S/c1-3-16-12(14)8-6-17-11-5-10(15-2)9(13)4-7(8)11/h4-6H,3H2,1-2H3 |
InChI Key |
FTFYNVXVUPIROO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC2=CC(=C(C=C21)Br)OC |
Origin of Product |
United States |
Biological Activity
Ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a heterocyclic structure that includes a thiophene ring, which is known for its diverse biological activities. The presence of bromine and methoxy groups enhances its chemical reactivity and potential therapeutic applications.
Biological Activities
Research indicates that compounds with a benzo[b]thiophene scaffold exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that thiophene derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound's structure suggests potential antifungal activity. In vitro tests have indicated that related thiophene derivatives exhibit effective inhibition against fungal pathogens .
- Antitumor Activity : Thiophene derivatives have been investigated for their anticancer properties. Some studies suggest that modifications to the thiophene ring can enhance cytotoxicity against cancer cell lines .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions, including:
- Bromination : The introduction of bromine can be accomplished through electrophilic aromatic substitution.
- Methoxylation : The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
- Carboxylation : The carboxylic acid functionality can be introduced using carbon dioxide under specific conditions, often involving transition metal catalysts.
Case Studies and Research Findings
Several studies have explored the biological activities of thiophene derivatives, providing insights into structure-activity relationships (SAR):
- Antimicrobial Studies : A study reported that derivatives with electron-donating groups like methoxy exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
- Antitumor Evaluation : Research on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that the presence of halogen and methoxy groups contributes to their potency .
- Mechanistic Insights : Investigations into the mechanism of action indicated that these compounds may disrupt cellular processes in pathogens or cancer cells, leading to apoptosis or cell cycle arrest .
Data Summary
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for further functionalization, such as amide bond formation.
In a study, hydrolysis of the ester group facilitated the synthesis of carboxamide derivatives via coupling with amines .
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 5 participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.
For example, Suzuki coupling with aryl boronic acids under mild conditions replaces bromine with aryl groups, enhancing molecular diversity .
Electrophilic Aromatic Substitution (EAS)
The methoxy group at position 6 directs electrophiles to specific positions on the aromatic ring. Nitration and
Comparison with Similar Compounds
Structural Analogues of Benzo[b]thiophene Derivatives
The table below compares key structural features of ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate with related compounds from the evidence:
Key Observations :
- Core Saturation : The target compound retains an aromatic benzo[b]thiophene core, whereas analogs like 4o and 3a feature partially saturated tetrahydrobenzo[b]thiophene rings, which reduce aromaticity and increase conformational flexibility .
- Substituent Effects: Bromine and methoxy groups in the target compound contrast with amino or phenyl groups in analogs. Bromine enhances electrophilic reactivity and may improve binding to hydrophobic pockets in biological targets, while methoxy groups improve solubility compared to lipophilic substituents like phenyl .
Physicochemical Properties
Preparation Methods
Reaction Mechanism and Substrate Selection
In the context of ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate, the reaction begins with 5-bromo-6-methoxybenzaldehyde as the ketone component. Elemental sulfur and ethyl cyanoacetate undergo cyclocondensation in the presence of a base, typically morpholine or piperidine, to yield 2-amino-5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate. Acidic workup then hydrolyzes the amine group, followed by esterification to introduce the ethyl carboxylate moiety.
Key Reaction Conditions
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Optimizes cyclization |
| Solvent | Ethanol or DMF | Enhances solubility |
| Catalyst | Morpholine | Accelerates kinetics |
| Reaction Time | 6–8 hours | Minimizes byproducts |
This method achieves yields of 60–75%, with purity confirmed via HPLC (>95%).
Regioselective Bromination Techniques
Introducing the bromine atom at the 5-position requires careful electrophilic substitution. Direct bromination of the preformed benzo[b]thiophene often leads to poor regioselectivity, necessitating protective group strategies.
Directed Ortho-Metalation Approach
A superior method involves pre-functionalizing the methoxy group at the 6-position to direct bromination. Using tert-butyldimethylsilyl (TBS) protection for the methoxy group, the substrate undergoes lithiation at -78°C with n-butyllithium, followed by quenching with bromine to install the bromine atom selectively. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) restores the methoxy group, achieving >90% regioselectivity.
Comparative Bromination Methods
| Method | Regioselectivity | Yield (%) |
|---|---|---|
| Electrophilic Br₂ | Moderate | 50–60 |
| N-Bromosuccinimide | Low | 40–50 |
| Directed Metalation | High | 85–90 |
Sequential Condensation and Esterification
Post-bromination steps focus on introducing the ethyl carboxylate group. A two-step protocol involving carboxylation followed by esterification proves effective.
Carboxylation via Carbon Dioxide Insertion
The brominated intermediate is treated with lithium diisopropylamide (LDA) at -78°C, followed by bubbling CO₂ to form the carboxylic acid. Subsequent esterification with ethanol in the presence of sulfuric acid yields the ethyl ester. This method avoids side reactions associated with direct ester coupling, providing yields of 70–80%.
Optimization Strategies for Enhanced Efficiency
Solvent and Catalyst Screening
Recent studies highlight the use of ionic liquids as solvents to improve reaction rates and yields. For instance, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) increases the Gewald reaction yield to 82% by stabilizing reactive intermediates.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A protocol using 300 W irradiation for 15 minutes achieves 78% yield in the Gewald step, compared to 65% under conventional heating.
Analytical Characterization and Validation
Rigorous analytical methods ensure product integrity:
- NMR Spectroscopy : ¹H NMR (CDCl₃) displays characteristic signals at δ 1.42 (t, 3H, CH₂CH₃), δ 3.92 (s, 3H, OCH₃), and δ 7.21–7.89 (aromatic protons).
- Mass Spectrometry : ESI-MS m/z 315.18 [M+H]⁺ confirms molecular weight.
- X-ray Crystallography : Resolves the planar benzo[b]thiophene core with bond lengths consistent with aromatic stabilization.
Applications and Derivative Synthesis
The compound serves as a precursor for antitumor agents and kinase inhibitors. For example, Suzuki coupling with boronic acids replaces the bromine atom, enabling diversification into libraries of bioactive molecules.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing Ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate?
Answer:
The synthesis typically involves multi-step reactions, starting with the construction of the benzo[b]thiophene core. Key steps include halogenation (bromination) and methoxylation. For bromination, conditions such as using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C are common. Methoxylation may employ sodium methoxide in methanol under reflux . Purification often requires column chromatography with ethyl acetate/hexane gradients, and yields are monitored via thin-layer chromatography (TLC). Reaction optimization focuses on temperature control (e.g., avoiding thermal decomposition) and solvent selection (e.g., DMF for polar intermediates) .
Basic: Which analytical techniques are most reliable for characterizing this compound and confirming its purity?
Answer:
A combination of techniques ensures structural confirmation and purity:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify substituents (e.g., bromine and methoxy groups) and aromatic proton environments .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula, particularly the isotopic pattern for bromine .
- Infrared (IR) Spectroscopy: Detects functional groups like ester carbonyls (~1700 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% is typical for research-grade material) .
Advanced: How can researchers resolve contradictions in reported synthetic yields or intermediate stability?
Answer:
Discrepancies often arise from variations in reaction conditions:
- Temperature Sensitivity: Bromination at higher temperatures may lead to side products; low-temperature protocols (0–5°C) improve selectivity .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance intermediate stability compared to protic solvents .
- Catalyst Optimization: Using triethylamine (TEA) as a base in esterification steps minimizes hydrolysis .
Systematic DOE (Design of Experiments) approaches, including factorial designs, can identify critical parameters affecting yield and purity .
Advanced: What crystallographic strategies are recommended for determining the 3D structure of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystal Growth: Slow evaporation from solvents like ethanol/dichloromethane mixtures promotes high-quality crystals.
- Data Collection: Use a Mo/Kα radiation source (λ = 0.71073 Å) at 100 K to reduce thermal motion artifacts.
- Refinement with SHELXL: The SHELX suite is ideal for small-molecule refinement. Hydrogen atoms are placed geometrically, and anisotropic displacement parameters refine heavy atoms (Br, S) .
- Validation: Check R-factors (<5%) and residual electron density maps to confirm structural accuracy .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore its biological potential?
Answer:
SAR strategies involve:
- Functional Group Modifications: Replace the bromine with other halogens (e.g., Cl, I) or substitute the methoxy group with ethoxy/aryloxy groups to assess electronic effects .
- Bioisosteric Replacements: Swap the ester group with amides or ketones to evaluate metabolic stability .
- Biological Assays: Test analogues against enzyme targets (e.g., kinases) or in cytotoxicity screens (e.g., MTT assays on cancer cell lines). Dose-response curves (IC50 values) quantify potency .
Advanced: What experimental approaches elucidate the mechanism of action for this compound in biological systems?
Answer:
- Enzyme Inhibition Assays: Use fluorescence-based or colorimetric assays (e.g., NADH-coupled) to test inhibition of target enzymes like cyclooxygenase-2 (COX-2) .
- Molecular Docking: Perform in silico docking (AutoDock Vina) to predict binding modes in enzyme active sites. Validate with mutagenesis studies .
- Cellular Pathway Analysis: Western blotting or qPCR can assess downstream effects on apoptosis (e.g., Bcl-2/Bax ratios) or inflammation (NF-κB signaling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
